2,5-Dibromo-4-(trifluoromethyl)pyrimidine
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Overview
Description
2,5-Dibromo-4-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5HBr2F3N2 and a molecular weight of 305.88 g/mol It is a pyrimidine derivative characterized by the presence of two bromine atoms and a trifluoromethyl group attached to the pyrimidine ring
Preparation Methods
The synthesis of 2,5-Dibromo-4-(trifluoromethyl)pyrimidine typically involves the bromination of 4-(trifluoromethyl)pyrimidine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process involves the following steps:
Starting Material: 4-(trifluoromethyl)pyrimidine.
Bromination: The starting material is treated with bromine in the presence of a catalyst or under UV light to introduce bromine atoms at the 2 and 5 positions of the pyrimidine ring.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,5-Dibromo-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium amide, thiourea, and sodium alkoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 2,5-dihydro-4-(trifluoromethyl)pyrimidine using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Dibromo-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .
Comparison with Similar Compounds
2,5-Dibromo-4-(trifluoromethyl)pyrimidine can be compared with other halogenated pyrimidines, such as:
- 2,4-Dibromo-5-(trifluoromethyl)pyrimidine
- 2,5-Dibromo-4-(trifluoromethyl)pyridine
- 2,3-Diiodo-5-(trifluoromethyl)pyridine
These compounds share similar structural features but differ in the position and type of halogen atoms. The unique combination of bromine and trifluoromethyl groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .
Properties
IUPAC Name |
2,5-dibromo-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2F3N2/c6-2-1-11-4(7)12-3(2)5(8,9)10/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRLEROVGVYLPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Br)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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